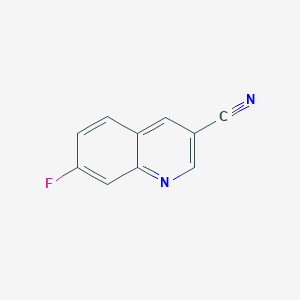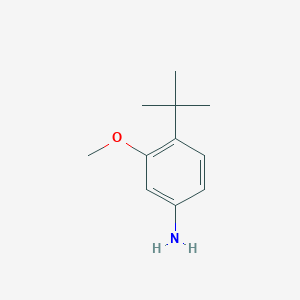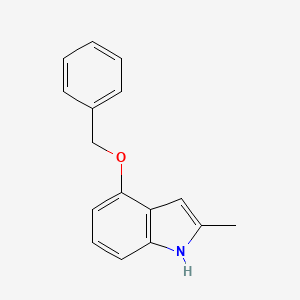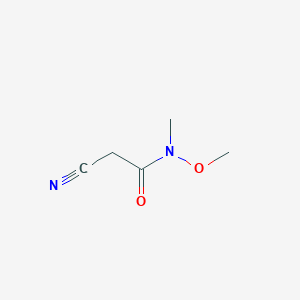![molecular formula C27H24O3 B3131405 [4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol CAS No. 353289-47-1](/img/structure/B3131405.png)
[4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol
Descripción general
Descripción
[4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol: is an organic compound characterized by a complex aromatic structure with multiple phenyl groups and hydroxymethyl functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the central phenyl core through a series of Friedel-Crafts alkylation reactions.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Final Assembly: The final step involves the coupling of the substituted phenyl groups to form the complete structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Pharmaceuticals: Potential precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry
Materials Science: Utilized in the development of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of [4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
[4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methane: Lacks the hydroxyl group, resulting in different reactivity and applications.
[4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]ethanol: Contains an additional ethyl group, affecting its physical and chemical properties.
Uniqueness
Hydroxymethyl Groups: The presence of multiple hydroxymethyl groups provides unique reactivity and potential for hydrogen bonding.
Aromatic Structure: The complex aromatic structure offers stability and versatility in various chemical reactions.
Propiedades
IUPAC Name |
[4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15,28-30H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMHSAOJBYOCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)C3=CC=C(C=C3)CO)C4=CC=C(C=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



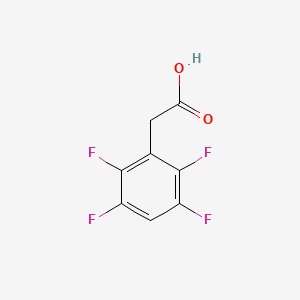
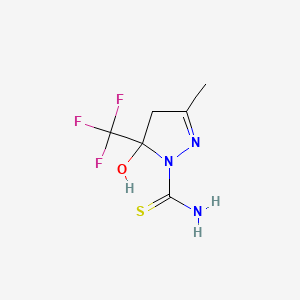

![Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3131353.png)


